Acide alpha-cyanocinnamique

Vue d'ensemble

Description

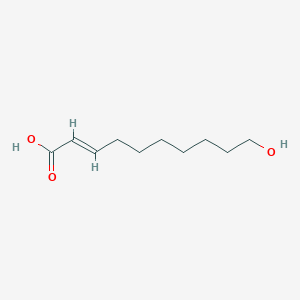

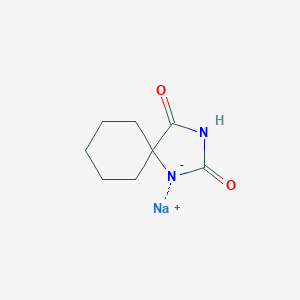

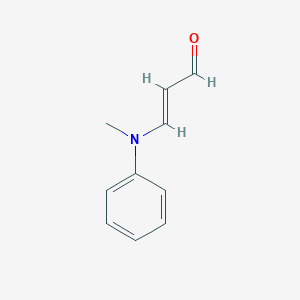

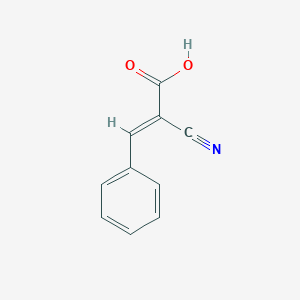

Alpha-Cyanocinnamic acid, also known as Alpha-Cyanocinnamic acid, is a useful research compound. Its molecular formula is C10H7NO2 and its molecular weight is 173.17 g/mol. The purity is usually 95%.

The exact mass of the compound alpha-Cyanocinnamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 298. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality alpha-Cyanocinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Cyanocinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Spectrométrie de masse : amélioration des performances de la MALDI-MS

L'acide alpha-cyanocinnamique : est utilisé en spectrométrie de masse par désorption/ionisation laser assistée par matrice (MALDI) comme substance matricielle. Il contribue à améliorer l'homogénéité de la distribution de l'échantillon, ce qui est crucial pour la quantification des analytes. Ce composé est particulièrement avantageux dans l'analyse de composés de faible poids moléculaire comme les acides aminés, les lipides et les vitamines, ainsi que de molécules de poids moléculaire élevé telles que les peptides et les protéines .

Détermination de l'activité enzymatique

Dans le domaine de l'enzymologie, les dérivés de l'this compound sont utilisés pour déterminer les activités enzymatiques. La capacité du composé à former une matrice homogène en MALDI-MS permet une mesure précise des réactions enzymatiques en surveillant les changements de concentration du substrat ou du produit .

Lipidomique

L'étude des lipides, connue sous le nom de lipidomique, tire profit de l'utilisation de dérivés de l'this compound. Ces dérivés servent de matrices qui fournissent des spectres sans interférence pour l'analyse métabolomique, ce qui est essentiel pour identifier et quantifier les lipides dans les échantillons biologiques .

Conception de nouvelle matrice pour la MALDI-MS

Les chercheurs ont développé de nouvelles matrices MALDI basées sur la structure de base de l'this compound. Ces matrices sont conçues pour améliorer l'efficacité de l'ionisation et réduire les interférences, améliorant ainsi la sensibilité et les performances de la MALDI-MS pour diverses applications analytiques .

Mécanisme D'action

Target of Action

Alpha-Cyanocinnamic acid, also known as α-Cyano-4-hydroxycinnamic acid or CHCA, primarily targets the mitochondrial pyruvate carrier . This carrier is responsible for the transport of pyruvate from the cytoplasm into the mitochondria, a crucial step in cellular respiration and energy production.

Mode of Action

Alpha-Cyanocinnamic acid acts as an antagonist of the mitochondrial pyruvate carrier . By binding to this carrier, it inhibits the transport of pyruvate into the mitochondria, thereby disrupting the process of cellular respiration.

Biochemical Pathways

The primary biochemical pathway affected by alpha-Cyanocinnamic acid is the cellular respiration pathway . By inhibiting the transport of pyruvate into the mitochondria, it disrupts the citric acid cycle (also known as the Krebs cycle), which is a series of chemical reactions used by all aerobic organisms to release stored energy.

Pharmacokinetics

Given its role as a matrix in matrix-assisted laser desorption/ionization time-of-flight (maldi-tof) mass spectrometry , it can be inferred that it has properties that allow it to be readily ionized and detected, which may influence its bioavailability.

Result of Action

The inhibition of the mitochondrial pyruvate carrier by alpha-Cyanocinnamic acid leads to a disruption in cellular respiration . This can have various effects at the molecular and cellular level, depending on the specific context and the type of cells involved. For instance, it has been used to block monocarboxylate transporters, including lactate and pyruvate transport .

Action Environment

The action of alpha-Cyanocinnamic acid can be influenced by various environmental factors. For instance, its effectiveness as a matrix in MALDI-TOF mass spectrometry can be affected by the specific conditions of the assay, such as the laser intensity and the ionization conditions . .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Alpha-Cyanocinnamic acid plays a significant role in biochemical reactions. It is known to interact with aldose reductase (ALR2), a key enzyme involved in the polyol pathway . The compound acts as an inhibitor of ALR2, displaying excellent inhibition with IC50 values ranging from 72 to 405 nM .

Cellular Effects

The effects of alpha-Cyanocinnamic acid on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it attenuates hyperglycemia-induced incidence of neural tube defects and death rate, and significantly improves the body weight and morphology of the embryos .

Molecular Mechanism

At the molecular level, alpha-Cyanocinnamic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to ALR2 with a new mode without affecting the aldehyde reductase (ALR1) activity, implicating high selectivity to ALR2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-Cyanocinnamic acid change over time. It restores the expression of paired box type 3 transcription factor (Pax3), and reduces the hyperglycemia-induced increase of ALR2 activity, sorbitol accumulation, and the generation of ROS and MDA to normal levels .

Dosage Effects in Animal Models

The effects of alpha-Cyanocinnamic acid vary with different dosages in animal models. It has been demonstrated as both an effective ALR2 inhibitor (ARI) and antioxidant in a chick embryo model of hyperglycemia .

Metabolic Pathways

Alpha-Cyanocinnamic acid is involved in the polyol pathway, a metabolic pathway that converts glucose into sorbitol . It interacts with ALR2, an enzyme involved in this pathway .

Transport and Distribution

Alpha-Cyanocinnamic acid is transported and distributed within cells and tissues. It is an inhibitor of monocarboxylate transporter 1 (MCT1) that blocks pyruvate transport in rat heart mitochondria .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of alpha-Cyanocinnamic acid can be achieved through the Knoevenagel condensation reaction between benzaldehyde and malononitrile, followed by acid hydrolysis of the resulting product.", "Starting Materials": [ "Benzaldehyde", "Malononitrile", "Ethanol", "Sodium ethoxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 10.0 g of benzaldehyde and 8.0 g of malononitrile in 50 mL of ethanol.", "Step 2: Add 2.0 g of sodium ethoxide to the mixture and stir for 2 hours at room temperature.", "Step 3: Filter the resulting solid and wash with ethanol.", "Step 4: Recrystallize the solid from ethanol to obtain the product, alpha-Cyanocinnamic acid.", "Step 5: To hydrolyze the product, dissolve 1.0 g of alpha-Cyanocinnamic acid in 10 mL of sulfuric acid and heat the mixture to 80°C for 2 hours.", "Step 6: Cool the mixture to room temperature and slowly add 20 mL of water while stirring.", "Step 7: Filter the resulting solid, wash with water, and dry to obtain the final product, alpha-Cyanocinnamic acid." ] } | |

Numéro CAS |

1011-92-3 |

Formule moléculaire |

C10H7NO2 |

Poids moléculaire |

173.17 g/mol |

Nom IUPAC |

(Z)-2-cyano-3-phenylprop-2-enoic acid |

InChI |

InChI=1S/C10H7NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H,12,13)/b9-6- |

Clé InChI |

CDUQMGQIHYISOP-TWGQIWQCSA-N |

SMILES isomérique |

C1=CC=C(C=C1)/C=C(/C#N)\C(=O)O |

SMILES |

C1=CC=C(C=C1)C=C(C#N)C(=O)O |

SMILES canonique |

C1=CC=C(C=C1)C=C(C#N)C(=O)O |

| 1011-92-3 | |

Pictogrammes |

Acute Toxic; Irritant |

Synonymes |

2-cyanocinnamic acid alpha-cyanocinnamate alpha-cyanocinnamate, (E)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is special about 4-chloro-alpha-cyanocinnamic acid (ClCCA) compared to the commonly used alpha-cyano-4-hydroxycinnamic acid (CHCA) matrix in MALDI-MS analysis?

A: ClCCA demonstrates superior performance over CHCA in several aspects. Studies have shown that ClCCA exhibits higher sensitivity and improved sequence coverage for protein digests, particularly at low sample concentrations [, , ]. This improved performance is attributed, in part, to a reduced bias towards arginine-containing peptides observed with ClCCA [].

Q2: How does ClCCA benefit the analysis of labile peptides like phosphopeptides?

A: ClCCA is considered a "cooler" matrix, meaning it induces less fragmentation during the ionization process. This property makes it particularly well-suited for analyzing labile peptides like phosphopeptides and those derivatized with 4-sulfophenyl isothiocyanate, as it allows for better detection of the intact peptide ions [].

Q3: Can ClCCA be used for MS/MS fragmentation analysis?

A: While ClCCA proves effective for Collision-Induced Dissociation (CID), its "cool" nature results in weak fragment ion signals in Post-Source Decay (PSD) analysis, limiting its utility for this fragmentation method [].

Q4: What advantages do liquid matrices formulated with ClCCA offer in MALDI-MS?

A: Liquid matrices containing ClCCA, such as ionic liquid matrices (ILMs) and liquid support matrices (LSMs), offer improved sample homogeneity and a simpler morphology compared to traditional crystalline matrices []. These features can lead to better reproducibility and potentially higher sensitivity in MALDI-MS analysis. Moreover, LSMs show a high tolerance for contaminants like ammonium bicarbonate, a commonly used buffer in sample preparation [].

Q5: Does the choice of matrix impact the detection of peptides from different enzymatic digests?

A: Yes, ClCCA has been shown to outperform CHCA in detecting peptides generated by less specific proteases like chymotrypsin and elastase. The increased sensitivity and ability to detect a wider range of peptide properties make ClCCA a valuable tool for analyzing complex peptide mixtures derived from various enzymatic digestions [, ].

Q6: Are there specific applications where alpha-cyanocinnamic acid derivatives are particularly useful?

A: Yes, research indicates that 4-hydroxy-alpha-cyanocinnamic acid (alpha-CHC) is effective in detecting hemoglobins in fecal samples for occult blood screening. This method shows promise as a more sensitive alternative to traditional chemical assays []. Another application involves using 2,4-dinitrophenylhydrazine as a reactive matrix in conjunction with alpha-CHC for identifying 4-hydroxy-2-nonenal (HNE)-modified peptides. This approach allows for the selective detection of HNE adducts within complex mixtures [].

Q7: Are there limitations to using basic matrices for analyzing non-covalent protein complexes in MALDI-MS?

A: Research suggests that the pH of the matrix solution alone does not guarantee successful analysis of non-covalent complexes. While some basic matrices like 3-hydroxypicolinic acid (HPA) have enabled detection of specific complexes, other neutral matrices at various pH levels failed to show complex formation []. This finding highlights the need for further investigation into the complex interplay between matrix properties and their ability to preserve non-covalent interactions during MALDI analysis.

Q8: Can alpha-cyanocinnamic acid derivatives be used for analyzing DNA adducts?

A: Research has explored using 4-phenyl-{alpha}-cyanocinnamic acid (PCC), 4-benzyloxy-{alpha}-cyanocinnamic acid (BCC), and other derivatives for analyzing DNA adducts at low concentrations. These studies demonstrate the potential of these matrices in improving the sensitivity of MALDI-TOF analysis for characterizing DNA adducts, which are crucial for understanding carcinogenesis mechanisms [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenzo[b,pqr]perylene](/img/structure/B87117.png)

![9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B87121.png)